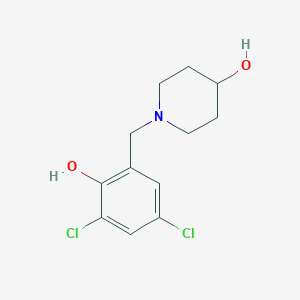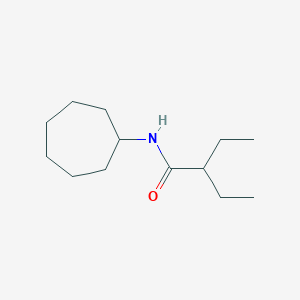
1-(2-chlorobenzyl)-4-pentanoylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-pentanoylpiperazine, also known as CPP or 1-CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of action of different compounds.
作用機序
1-(2-chlorobenzyl)-4-pentanoylpiperazine's mechanism of action is not fully understood, but it is believed to interact with the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various ion channels and receptors. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to modulate the activity of different receptors such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels and receptors, the regulation of calcium homeostasis, and the induction of apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine in lab experiments is its ability to selectively interact with the sigma-1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological processes. However, one of the limitations of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine is its potential to interact with other receptors and ion channels, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research involving 1-(2-chlorobenzyl)-4-pentanoylpiperazine, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, the development of more selective sigma-1 receptor ligands, and the exploration of its role in other physiological processes such as pain perception and mood regulation.
In conclusion, 1-(2-chlorobenzyl)-4-pentanoylpiperazine is a valuable tool for scientific research due to its ability to interact with the sigma-1 receptor and modulate different physiological processes. While there is still much to learn about its mechanism of action and potential therapeutic applications, 1-(2-chlorobenzyl)-4-pentanoylpiperazine has already contributed significantly to our understanding of the sigma-1 receptor and its role in different physiological processes.
合成法
1-(2-chlorobenzyl)-4-pentanoylpiperazine can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 2-chlorobenzyl chloride with 4-pentanoylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used in a wide range of scientific research applications due to its ability to interact with different receptors in the body. Some of the areas of research where 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used include neuroscience, pharmacology, and toxicology. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
特性
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-8-16(20)19-11-9-18(10-12-19)13-14-6-4-5-7-15(14)17/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAULZOPUSNQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[6-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5051006.png)
![2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5051014.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
![3-methoxy-5,7-dimethyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B5051020.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051035.png)

![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![4-allyl-2-methoxy-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5051060.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5051081.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)
![1-methoxy-2-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5051089.png)